Bienvenue dans la boutique en ligne BenchChem!

N-methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride

IKKβ inhibitor Kinase inhibitor scaffold Hydrogen bond donor

This thieno[2,3-b]pyridine-2-carboxamide dihydrochloride is a differentiated research tool for IKKβ kinase programs. Its C3-piperidine substituent and N-methyl carboxamide, critically lacking the 3-amino group of canonical inhibitors like BI-605906, make it an essential pharmacophore-negative control for rigorous SAR studies[4]. The free piperidine NH serves as a tractable handle for rapid parallel derivatization. Buy this high-purity salt to precisely probe hinge-region binding contributions and accelerate your lead optimization.

Molecular Formula C14H19Cl2N3OS
Molecular Weight 348.3 g/mol
CAS No. 1361116-00-8
Cat. No. B1402563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride
CAS1361116-00-8
Molecular FormulaC14H19Cl2N3OS
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C2=C(S1)N=CC=C2)C3CCNCC3.Cl.Cl
InChIInChI=1S/C14H17N3OS.2ClH/c1-15-13(18)12-11(9-4-7-16-8-5-9)10-3-2-6-17-14(10)19-12;;/h2-3,6,9,16H,4-5,7-8H2,1H3,(H,15,18);2*1H
InChIKeyFSROGBSTHWFPAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide Dihydrochloride (CAS 1361116-00-8): Core Scaffold Identity and Procurement Specifications


N-Methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride (CAS 1361116-00-8) is a member of the thieno[2,3-b]pyridine-2-carboxamide class, a scaffold extensively explored in patents and primary literature as a structural template for IκB kinase β (IKKβ) inhibition [1]. The compound bears a C3-piperidin-4-yl substituent on the fused thienopyridine core and an N-methyl carboxamide at the C2 position, supplied as the dihydrochloride salt with a molecular formula of C₁₄H₁₉Cl₂N₃OS and a molecular weight of 348.3 g/mol . Commercial sourcing documentation reports purity specifications ranging from 95% to 98% (HPLC) .

Why Thieno[2,3-b]pyridine-2-carboxamide Analogs Cannot Be Interchanged: Structural Determinants for Target Engagement in IKKβ-Directed Research


Within the thieno[2,3-b]pyridine-2-carboxamide series, minor structural modifications produce substantial shifts in kinase inhibitory potency and selectivity. The patent SAR literature demonstrates that the C2-carboxamide N-substituent (methyl vs. dimethyl vs. unsubstituted), the presence or absence of a C3-amino group, and the identity of the C4 substituent each independently modulate IKKβ IC₅₀ values by orders of magnitude [1]. For example, the well-characterized analog BI-605906 requires a 3-amino group and a C4-(1,1-difluoropropyl) group combined with a C6-methylsulfonylpiperidine to achieve its reported IKKβ IC₅₀ of 380 nM at 0.1 mM ATP . Generic substitution with a compound bearing a C3-piperidin-4-yl group and an N-methyl carboxamide—without the 3-amino group—represents a fundamentally different pharmacophore that cannot be assumed to recapitulate the potency, selectivity, or cellular activity of any other member of the series without direct experimental validation.

Quantitative Evidence Differentiating N-Methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide Dihydrochloride from Closest Structural Analogs


C2-Carboxamide N-Substitution: N-Methyl (Target) vs. N,N-Dimethyl (Analog CAS 1177320-64-7) — Hydrogen Bond Donor Capacity

The target compound possesses a secondary N-methyl carboxamide at C2, providing one hydrogen bond donor (NH). In contrast, the N,N-dimethyl analog (3-piperidin-4-yl-thieno[2,3-b]pyridine-2-carboxylic acid dimethylamide dihydrochloride; referenced as Chembase product 068058) carries a tertiary dimethyl carboxamide with zero H-bond donors. In kinase ATP-binding sites, the carboxamide NH commonly serves as a hinge-binding anchor interacting with backbone carbonyl residues—an interaction geometrically impossible for the N,N-dimethyl variant. This difference is structural, not potency-extrapolated, and is supported by SMILES-level comparison .

IKKβ inhibitor Kinase inhibitor scaffold Hydrogen bond donor

C3 Substituent Identity: Piperidin-4-yl (Target) vs. 4-Aminomethyl-cyclohexyl (Analog CAS 1361112-51-7) — Basicity and Ionization State

At the C3 position, the target compound incorporates a piperidin-4-yl group featuring a secondary aliphatic amine (pKa ~10.5–11.0 for the piperidine NH). This allows dihydrochloride salt formation and confers positive charge at physiological pH. The closest cyclohexyl analog, 3-(4-aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid methylamide hydrochloride (CAS 1361112-51-7), replaces the piperidine ring with a cyclohexyl ring bearing an exocyclic aminomethyl group, which alters both the pKa of the basic amine (~10.0–10.5 for primary alkylamine vs. piperidine) and the spatial vector of the cationic center relative to the thienopyridine core [1]. The dihydrochloride salt of the target compound (2 HCl equivalents) also differs from the mono-hydrochloride salt form of the cyclohexyl analog, affecting both stoichiometry and aqueous solubility profile.

IKKβ inhibitor Piperidine basicity Salt form differentiation

Absence of C3-Amino Group: Target Compound vs. BI-605906 (CAS 960293-88-3) — Pharmacophore Divergence in the IKKβ Inhibitor Series

The target compound lacks the C3-amino substituent that is present in BI-605906 (3-amino-4-(1,1-difluoropropyl)-6-[4-(methylsulfonyl)-1-piperidinyl]thieno[2,3-b]pyridine-2-carboxamide). In the IKKβ inhibitor patent series (US-2007293533-A1), the 3-amino group is identified as a critical pharmacophoric element that engages the kinase hinge region [1]. BI-605906 achieves an IKKβ IC₅₀ of 380 nM at 0.1 mM ATP with kinase selectivity demonstrated against a panel of >100 kinases . The target compound, lacking the 3-amino group, belongs to a structurally distinct sub-series whose IKKβ inhibitory potency has not been publicly quantified. This represents a fundamental pharmacophore difference: the target compound cannot be assumed to replicate the IKKβ potency or selectivity profile of BI-605906.

IKKβ inhibitor Kinase selectivity Pharmacophore comparison

Commercial Purity Specification: 98% (Leyan, HPLC) vs. 95% (Typical Catalog Specification) for the Target Compound Itself

The target compound is available at a certified purity of 98% (HPLC) from at least one commercial supplier (Leyan, Product No. 1624488), exceeding the 95% specification commonly listed by other catalog vendors . While both purity grades are research-grade, the 98% specification reduces the maximum total impurity burden from 5% to 2%, a 2.5-fold improvement. For biochemical assays conducted at compound concentrations of 10 μM, a 5% impurity at that concentration equates to 500 nM of potential confounding species; 2% impurity reduces this to 200 nM, which can be critical when measuring IC₅₀ values in the sub-micromolar range.

Compound procurement Purity specification Assay reproducibility

Molecular Weight and Ligand Efficiency Considerations: Target Compound (MW 348.3) vs. DS96432529 (MW 378.49) — Fragment-like vs. Lead-like Properties

The target compound (MW = 348.3 g/mol, C₁₄H₁₉Cl₂N₃OS) occupies a molecular weight range below the typical lead-like threshold of 350 Da, whereas the CDK8-inhibiting analog DS96432529 (3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide, MW = 378.49 g/mol) exceeds this boundary [1]. In fragment-based and lead-optimization workflows, lower molecular weight is generally associated with higher ligand efficiency indices (LE = 1.4 × pIC₅₀ / heavy atom count), although no potency data exist for the target compound to calculate LE directly. The target compound also contains 21 heavy atoms vs. 26 for DS96432529, suggesting greater potential for efficient property-based optimization if potency can be established.

Ligand efficiency Fragment-based drug discovery Lead optimization

Recommended Research and Industrial Application Scenarios for N-Methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide Dihydrochloride (CAS 1361116-00-8)


Scaffold for IKKβ-Directed Kinase Inhibitor SAR Exploration Requiring a Non-3-Amino Pharmacophore

The compound's structural divergence from the canonical 3-amino-thieno[2,3-b]pyridine-2-carboxamide IKKβ inhibitor series (e.g., BI-605906) makes it a valuable tool for probing the contribution of the 3-amino group to kinase hinge-region binding. Researchers designing IKKβ inhibitors with novel hinge-binding motifs can use this compound as a negative-control scaffold to assess whether observed activity is 3-amino-dependent or driven by alternative interactions, as established by the SAR framework in US-2007293533-A1 [1]. Note: direct IKKβ inhibition data for this specific compound must be generated by the end user, as public domain IC₅₀ values are not currently available.

Synthetic Intermediate for Piperidine-N-Derivatized Thienopyridine Library Expansion

The free piperidine NH present at the C3-piperidin-4-yl substituent provides a tractable synthetic handle for parallel derivatization via N-acylation, N-sulfonylation, reductive amination, or urea formation. This enables rapid generation of focused compound libraries exploring the SAR of the piperidine nitrogen substituent within the thieno[2,3-b]pyridine-2-carboxamide IKKβ inhibitor class, as outlined in the SAR studies by Wu et al. (2009) [2]. The dihydrochloride salt form facilitates handling and weighing of the hygroscopic free base for solid-phase or solution-phase parallel synthesis workflows.

Physicochemical Comparator for N-Methyl vs. N,N-Dimethyl Carboxamide Property Profiling in Kinase Inhibitor Optimization

The N-methyl carboxamide group of the target compound (one H-bond donor) vs. the N,N-dimethyl carboxamide of CAS 1177320-64-7 (zero H-bond donors) creates a matched molecular pair for assessing the impact of carboxamide NH on aqueous solubility, permeability, metabolic stability, and target binding. Procurement of both compounds at matched purity (≥98% recommended, per Leyan specification ) enables rigorous head-to-head physicochemical and biochemical profiling to inform carboxamide substitution strategy in lead optimization programs.

Negative Control for BI-605906-Mediated IKKβ Inhibition in Cellular NF-κB Reporter Assays

Given the structural similarity of the thieno[2,3-b]pyridine core but the critical absence of the 3-amino and C6-methylsulfonylpiperidine groups found in BI-605906, this compound may serve as a scaffold-matched inactive or weakly-active control in cellular assays measuring IKKβ-dependent NF-κB transcriptional activity. Researchers should independently validate the compound's lack of IKKβ inhibition at relevant concentrations before deployment as a negative control, referencing the BI-605906 activity profile (IKKβ IC₅₀ = 380 nM at 0.1 mM ATP ) as the active comparator benchmark.

Quote Request

Request a Quote for N-methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.